2-Chloro-3-quinolinecarboxaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

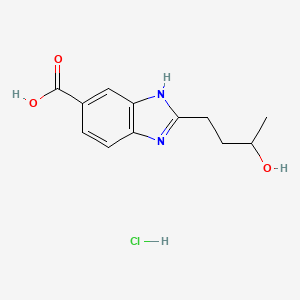

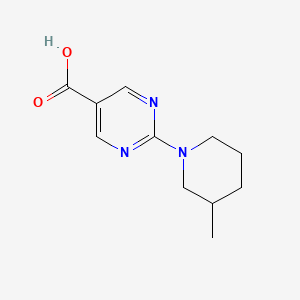

2-Chloro-3-quinolinecarboxaldehyde oxime is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

2-Chloro-3-quinolinecarboxaldehyde oxime and its derivatives have been extensively explored in the field of synthetic organic chemistry and biological applications. The compound serves as a precursor for the synthesis of a variety of chemically significant and biologically active molecules. For instance, novel quinoline oxime esters synthesized from 2-chloro-3-formyl quinoline oximes demonstrated potential in DNA cleavage studies, indicating their relevance in genetic research and therapeutic applications (Bindu et al., 2012). Additionally, these compounds were investigated for their antimicrobial activities, showcasing the potential for developing new antimicrobial agents (Khunt et al., 2002).

Advances in Chemistry and Spectroscopic Analysis

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs have been highlighted, covering their synthesis, reactions, and synthetic applications. These advances demonstrate the compound's versatility in constructing fused or binary quinoline-cored heterocyclic systems, further emphasizing its utility in developing novel compounds with potential biological evaluations (Hamama et al., 2018). The detailed spectroscopic analysis of 2-chloro-3-quinolinecarboxaldehyde, including FT-IR, FT-Raman, and UV-vis spectra, offers in-depth insight into its structural and electronic properties, facilitating the design of molecules with desired characteristics (Prasad et al., 2015).

Photovoltaic and Antimicrobial Applications

The compound's derivatives have been explored for their photovoltaic properties and applications in organic–inorganic photodiode fabrication. Studies on films deposited using thermal evaporation technique revealed their potential in improving the diode parameters, highlighting the compound's role in advancing photovoltaic technology (Zeyada et al., 2016). Additionally, Schiff bases derived from 2-chloro-3-quinolinecarboxaldehyde have demonstrated moderate antibacterial effects, suggesting the possibility of enhancing antimicrobial properties through structural modifications (Beyzaei et al., 2019).

Safety and Hazards

2-Chloro-3-quinolinecarboxaldehyde may cause serious eye irritation, respiratory irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

(NE)-N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H/b12-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZXCDZMISQMMF-WUXMJOGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)

![4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1310350.png)

![4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride](/img/structure/B1310357.png)